Molecular Weight and Heavy Atom Count Reduction vs. the Ethoxy Analog for Fragment-Based Screening Libraries
The target compound (MW 311.26 g/mol, 22 heavy atoms) is 14 Da lighter and contains one fewer methylene unit than its direct ethoxy analog, N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide (CAS 1021223-78-8, MW 325.29 g/mol, 23 heavy atoms) [1]. In fragment-based drug discovery, a lower molecular weight and reduced heavy atom count are preferred for initial screening hits, as they provide greater ligand efficiency and more room for subsequent optimization [2].
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | MW 311.26 g/mol; 22 heavy atoms; C₁₄H₁₂F₃N₃O₂ |
| Comparator Or Baseline | Ethoxy analog (CAS 1021223-78-8): MW 325.29 g/mol; 23 heavy atoms; C₁₅H₁₄F₃N₃O₂ |
| Quantified Difference | ΔMW = −14 Da (−4.3%); Δ Heavy Atoms = −1 |
| Conditions | Comparison of molecular formulas from CAS registry data and supplier certificates. |
Why This Matters
For procurement decisions in fragment-based screening campaigns, the lower MW of the methoxy analog translates to a higher fraction of ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count), making it a more attractive starting point for hit-to-lead optimization.
- [1] Kuujia. CAS 1021223-78-8: N-[5-(6-Ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide. MF: C₁₅H₁₄F₃N₃O₂; MW: 325.29. View Source
- [2] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand Efficiency: A Useful Metric for Lead Selection. Drug Discov. Today 2004, 9, 430–431. View Source
